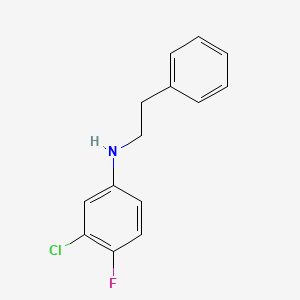

3-Chloro-4-fluoro-N-phenethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-N-phenethylaniline typically involves the reaction of 3-chloro-4-fluoronitrobenzene with phenethylamine . The process includes the following steps :

Reduction of 3-chloro-4-fluoronitrobenzene: This step involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as .

Reaction Conditions: The reaction is carried out at a temperature of and a pressure of for about .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反応の分析

Types of Reactions: 3-Chloro-4-fluoro-N-phenethylaniline can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as or in polar solvents like .

Oxidation: Reagents like or .

Reduction: Reagents such as in the presence of catalysts like .

Major Products Formed:

Substitution Reactions: Formation of derivatives with different substituents replacing the chloro or fluoro groups.

Oxidation: Formation of imines or other oxidized products.

Reduction: Formation of secondary amines.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

Recent studies have highlighted the potential of 3-chloro-4-fluoro-N-phenethylaniline as a precursor for synthesizing antifungal agents. The compound's structural characteristics allow it to be modified into derivatives that exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For example, analogs derived from this compound have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Aspergillus species, indicating strong antifungal properties .

Pharmacological Research

In pharmacological studies, compounds similar to this compound have been investigated for their roles in inhibiting specific enzymes or pathways related to disease mechanisms. The compound's ability to act as an inhibitor in various biological processes makes it a candidate for drug development targeting specific diseases, including fungal infections and possibly other microbial infections .

Environmental Science

Biodegradation Studies

Research has been conducted on the biodegradation of 3-chloro-4-fluoroaniline and its derivatives in environmental settings. Microbial degradation studies reveal that certain bacterial strains can effectively degrade this compound under anaerobic conditions, suggesting its potential impact on soil and water ecosystems. This degradation process is crucial for assessing the environmental risks associated with the compound's use in industrial applications .

Analytical Chemistry

Exposure Monitoring

In occupational health studies, this compound has been monitored as a potential mutagenic agent. Analytical methods such as high-performance liquid chromatography (HPLC) have been developed to detect urinary metabolites of the compound in workers exposed to it. These methods are essential for ensuring workplace safety and understanding the compound's metabolic pathways .

Data Tables

Case Studies

-

Antifungal Compound Development

A study conducted on the synthesis of antifungal agents derived from this compound demonstrated that modifications to the compound's structure could enhance its efficacy against resistant strains of fungi. This research emphasized the importance of structure-activity relationships (SAR) in developing effective antifungal therapies. -

Environmental Impact Assessment

A case study focusing on the biodegradation of 3-chloro-4-fluoroaniline revealed that certain anaerobic bacteria could metabolize this compound effectively, reducing its concentration in contaminated environments. This finding is crucial for developing bioremediation strategies to address pollution caused by industrial waste.

作用機序

The mechanism of action of 3-Chloro-4-fluoro-N-phenethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of chloro and fluoro groups enhances its binding affinity and specificity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

類似化合物との比較

Similar Compounds

3-Chloro-4-fluoroaniline: Similar structure but lacks the phenethylamine group.

4-Chloro-3-fluoro-N-phenethylaniline: Similar structure with different positions of chloro and fluoro groups.

3-Chloro-4-fluoro-N-methylphenethylaniline: Similar structure with a methyl group on the nitrogen atom.

Uniqueness: : 3-Chloro-4-fluoro-N-phenethylaniline is unique due to the presence of both chloro and fluoro groups along with the phenethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

3-Chloro-4-fluoro-N-phenethylaniline is a halogenated aniline compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological interactions, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chloro and a fluoro substituent on the aromatic ring, along with a phenethylamine moiety. Its chemical structure can be represented as follows:

- Chemical Formula : C17H17ClF

- Molecular Weight : 293.77 g/mol

Synthesis

The synthesis of this compound typically involves the reduction of 3-chloro-4-fluoronitrobenzene using hydrogen gas in the presence of a catalyst, such as platinum on carbon (Pt/C). The reaction conditions usually include:

- Temperature : 50-100 °C

- Pressure : 0.1-5 MPa

- Duration : 1-10 hours

This method yields high purity (over 99.5%) and selectivity, making it suitable for industrial applications .

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate enzyme activity and receptor functions effectively.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may alter metabolic pathways.

- Receptor Modulation : It can act as either an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Applications

- Pharmaceutical Development : While not used directly as a therapeutic agent, it serves as an intermediate in the synthesis of potential drug candidates .

- Research Tool : It is utilized in studies investigating the effects of halogenated anilines on biological systems, particularly in understanding enzyme-receptor interactions .

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds within the same class:

| Compound Name | Activity | Reference |

|---|---|---|

| N-Phenethylquinazoline | Inhibitor of cytochrome bd oxidase | |

| Rafoxanide | Anthelmintic properties; induces apoptosis | |

| 3-Chloroaniline | Mutagenicity studies; potential carcinogenic |

These studies highlight the importance of structural modifications in enhancing biological activity and therapeutic potential.

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. For instance:

特性

IUPAC Name |

3-chloro-4-fluoro-N-(2-phenylethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN/c15-13-10-12(6-7-14(13)16)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQQPRRJBRWVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。